Product packaging for 2-O-Methyl-alpha-D-xylopyranose(Cat. No.:CAS No. 80299-47-4)

2-O-Methyl-alpha-D-xylopyranose

Cat. No.: B15178881
CAS No.: 80299-47-4
M. Wt: 164.16 g/mol
InChI Key: UAXFCDNRLADBDZ-MOJAZDJTSA-N
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Description

2-O-Methyl-alpha-D-xylopyranose is a chemically modified pentose monosaccharide that serves as a specialized reagent in glycoscience and plant biomass research. This compound features a methyl group at the 2-O position of the alpha-D-xylopyranose ring, a structural motif found in various complex plant polysaccharides. In nature, the backbone of hemicellulose, a major component of plant cell walls, is primarily composed of β-1,4-linked D-xylopyranose residues . The specific pattern of methylation and other substitutions on this xylan backbone, such as 2-O-methylation, contributes to the structural diversity and properties of hemicellulose in different plant sources . Researchers utilize this compound as a standard or building block in studies aimed at elucidating the structure and biosynthesis of these complex biomolecules. Its applications extend to enzymatic studies, where it can be used to investigate the specificity and mechanism of glycosyl hydrolases like xylanases, which catalyze the breakdown of xylan backbones . Furthermore, methylated sugar derivatives are valuable in the analysis of bound flavor compounds, where they can form part of glycosidic precursors that release odoriferous aglycones upon hydrolysis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B15178881 2-O-Methyl-alpha-D-xylopyranose CAS No. 80299-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80299-47-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-3-methoxyoxane-2,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

UAXFCDNRLADBDZ-MOJAZDJTSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H](CO[C@@H]1O)O)O

Canonical SMILES

COC1C(C(COC1O)O)O

Origin of Product

United States

Advanced Synthetic Strategies for 2 O Methyl Alpha D Xylopyranose and Its Derivatives

Chemo-Enzymatic Approaches to 2-O-Methyl-alpha-D-xylopyranose Synthesis

Chemo-enzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions, providing powerful pathways to complex carbohydrates. This strategy is particularly effective for installing modifications like methylation at a specific position on a sugar ring, a task that is often difficult to achieve through purely chemical means without extensive use of protecting groups.

The primary challenge in synthesizing this compound is the precise methylation of the C2 hydroxyl group while leaving the hydroxyls at C3 and C4 untouched.

Chemical Methylation: Traditional chemical methods, such as the acid-catalyzed reaction of D-xylose with methanol, typically result in a complex mixture of products. These reactions proceed through several competing stages, including the initial formation of furanosides, their anomerization, subsequent conversion to the more stable pyranosides, and finally, the anomerization of the pyranosides. researchgate.net The reaction rapidly produces methyl xylofuranosides, which then convert much more slowly to the final methyl xylopyranoside products. researchgate.net This lack of selectivity necessitates multi-step protection and deprotection sequences to isolate the desired 2-O-methylated isomer, making the process inefficient.

Enzymatic Methylation: A more advanced and efficient strategy involves the use of regioselective O-methyltransferases (OMTs). These enzymes can catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to a specific hydroxyl group on a substrate. While research directly on the enzymatic synthesis of this compound is specific, the principle is well-established in other systems. For instance, a set of regioselective O-methyltransferases from sweet basil has been identified, which can specifically methylate different positions on flavone (B191248) scaffolds. nih.gov These enzymes exhibit stringent substrate preferences and product specificities. nih.gov Structure homology modeling and site-directed mutagenesis have revealed that subtle changes in amino acid sequences can switch the methylation position, for example, from the 6-hydroxyl to the 4'-hydroxyl group on a flavonoid. nih.gov This high degree of control demonstrates the potential for identifying or engineering an OMT to specifically target the C2 hydroxyl of a D-xylopyranose acceptor, offering a direct and elegant route to this compound.

Table 1: Comparison of Methylation Strategies for Xylose

Method Principle Selectivity Advantages Disadvantages
Chemical (e.g., Methanolic HCl) Acid-catalyzed reaction with a methylating agent. Low; produces a mixture of furanosides and pyranosides, with methylation at various positions. researchgate.net Simple reagents. Requires extensive protecting group chemistry for regioselectivity; low yield of specific isomers.

| Enzymatic (e.g., OMT) | Enzyme-catalyzed transfer of a methyl group from a donor (e.g., SAM) to a specific hydroxyl group. | High; enzyme's active site directs methylation to a single position. nih.gov | High regioselectivity; mild reaction conditions; environmentally benign. | Requires identification or engineering of a suitable enzyme; potential substrate inhibition. |

Once synthesized, this compound can be used as a building block, or glycosyl donor, to be incorporated into larger oligosaccharides. This is crucial for studying the role of specific methyl-sugar residues in biological recognition processes.

Chemical Glycosylation: The Koenigs-Knorr reaction and its modifications represent a classic chemical approach for forming glycosidic bonds. In this method, a glycosyl halide derivative of 2-O-methyl-xylose, such as 2-O-methyl-alpha-D-xylopyranosyl chloride, would be activated by a promoter (e.g., a silver salt) and reacted with a glycosyl acceptor (a sugar with a free hydroxyl group). For example, crystalline α-D-xylopyranosyl chloride 2,3,4-tri(chlorosulfate) has been successfully used to glycosylate 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose, demonstrating the utility of xylopyranosyl chlorides in forming glycosidic linkages. cdnsciencepub.com This approach allows for the formation of a defined linkage, incorporating the 2-O-methyl-xylopyranose moiety into a disaccharide.

Enzymatic and Chemo-Enzymatic Glycosylation: Glycosynthases, which are engineered glycosidases, offer a powerful enzymatic tool for forming glycosidic bonds. These enzymes catalyze the ligation of an activated glycosyl donor, often a glycosyl fluoride, with an acceptor. nih.gov A potential chemo-enzymatic strategy would involve the chemical synthesis of 2-O-methyl-alpha-D-xylopyranosyl fluoride. This activated donor could then be used in a glycosynthase-catalyzed reaction with a suitable acceptor to form a specific glycosidic linkage. This method avoids the use of heavy metal promoters and often provides high stereoselectivity. Such chemo-enzymatic approaches have been used to synthesize xylan (B1165943) oligosaccharides up to dodecasaccharides, highlighting the power of this strategy for building complex carbohydrates from modified monosaccharide units. nih.gov

Isotopic Labeling of Xylopyranose Derivatives for Mechanistic Investigations

Isotopic labeling is an indispensable tool for tracing reaction pathways and elucidating enzymatic mechanisms. By replacing an atom in a molecule with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can follow the molecule's transformation using techniques like mass spectrometry and NMR spectroscopy.

A clear example of this is the synthesis of methyl α- and β-D-xylopyranoside-5-¹⁸O. nih.gov This was achieved through an oxygen exchange reaction between the periodate-oxidation product of 1,2-O-isopropylidene-alpha-D-glucofuranose and ¹⁸O-labeled water. nih.gov The isotopic enrichment was confirmed by hydrolyzing the product to D-xylose-5-¹⁸O and analyzing its silylated derivative by mass spectrometry. nih.gov

This same principle can be applied to this compound for various mechanistic studies:

¹³C or ²H Labeling: The methyl group at the C2 position could be labeled with ¹³C or deuterium (B1214612) (²H). If this labeled sugar is used as a substrate for a glycosyltransferase or a hydrolase, the fate of the methyl group can be tracked to understand enzymatic processing or degradation pathways.

¹⁸O Labeling: The oxygen atom in the 2-O-methyl group or the anomeric hydroxyl group could be labeled with ¹⁸O. This would be invaluable for studying the mechanism of glycosylation reactions, helping to determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by analyzing the position of the label in the final product.

Deuterium Labeling for Mechanistic Probes: In some transformations, deuterium labeling can help identify the source of hydrogen atoms. For example, in studies of radical C-glycosylation, reactions run in D₂O resulted in over 99% deuterium incorporation at a specific site, indicating the involvement of a carbanion intermediate that was quenched by the solvent. nih.gov A similar strategy could be used to probe mechanisms involving this compound.

Table 2: Isotopic Labeling Strategies for Xylopyranose Derivatives

Isotope Position of Label Precursor/Method Application Reference
¹⁸O Ring oxygen (C5) Periodate oxidation product + H₂¹⁸O Determination of isotopic enrichment. nih.gov
²H (Deuterium) α-site of an amino acid precursor Reaction in MeCN/D₂O Probing for a carbanion intermediate in a reaction mechanism. nih.gov
¹³C / ²H 2-O-methyl group Labeled methylating agent (e.g., ¹³CH₃I) Tracing the methyl group during enzymatic processing or metabolic studies. N/A

| ¹⁸O | Glycosidic oxygen | Labeled glycosyl donor or acceptor | Elucidating the stereochemical outcome and mechanism (Sₙ1 vs. Sₙ2) of glycosylation reactions. | N/A |

Preparation of Glycosidic Linkage Analogs and Glycomimetics Based on this compound

Glycomimetics are molecules that mimic the structure of natural carbohydrates but possess modified features to enhance their properties, such as stability against enzymatic degradation. Creating analogs of this compound where the glycosidic linkage is altered is a key strategy for developing inhibitors of carbohydrate-processing enzymes or for creating more stable probes for biological systems.

A major class of glycomimetics is C-glycosides, where the inter-sugar glycosidic oxygen atom is replaced by a methylene (B1212753) (-CH₂-) group. This C-C bond is resistant to enzymatic hydrolysis, making C-glycosides highly stable mimics of their natural counterparts. A promising method for their synthesis is the radical alkyl C-glycosylation of glycosyl esters. nih.gov In this approach, a glycosyl ester derived from a protected 2-O-methyl-xylose could be reacted with a suitable radical acceptor under photochemical conditions to form a stable C-glycosidic bond with high stereoselectivity. nih.gov

Other important linkage analogs include:

S-glycosides: The glycosidic oxygen is replaced by a sulfur atom. These are also more resistant to acid and enzymatic hydrolysis than O-glycosides.

N-glycosides: The glycosidic oxygen is replaced by a nitrogen atom, fundamental to the structure of nucleosides and glycoproteins.

The conformation of the glycosidic linkage is critical for biological activity, as it dictates how a carbohydrate presents itself to a binding partner like an enzyme or receptor. nih.govusfq.edu.ec Studies on the preferred conformation of methyl-α-mannopyranoside have shown that both the molecular environment (gas phase vs. aqueous solution) and interactions like hydrogen bonding with water significantly influence the geometry of this linkage. nih.govusfq.edu.ecresearchgate.netnist.gov By synthesizing stable linkage analogs of this compound, researchers can "lock" the molecule into a specific conformation or prevent its degradation, providing powerful tools to investigate carbohydrate-protein interactions.

Sophisticated Methodologies for Structural Characterization of 2 O Methyl Alpha D Xylopyranose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylation Site Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the exact location of methylation on the xylopyranose ring. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide definitive evidence for the site of modification.

In the ¹H NMR spectrum of a xylopyranoside, the introduction of a methyl ether at the C2 position induces a significant downfield shift of the attached H2 proton compared to the parent non-methylated sugar. The methyl group itself gives rise to a characteristic singlet at approximately 3.4-3.6 ppm. Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the protons directly attached to their respective carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations. A key indicator in an HMBC spectrum for 2-O-methylation is a cross-peak between the protons of the O-methyl group and the C2 carbon of the xylose ring.

Studies on acetylated methyl xylopyranosides have demonstrated that the chemical shifts of ring protons are highly sensitive to the substitution pattern, although the predictability of these shifts based on simple additivity rules can be poor, underscoring the need for comprehensive 2D NMR analysis. researchgate.net Advanced techniques, such as those used in untargeted metabolomics, leverage 2D ¹H-¹³C NMR to map the "methylome," effectively identifying a wide range of methylated small molecules in complex biological samples. nih.gov

Table 1: Representative NMR Data for Methylated Xylopyranose Derivatives

This table is illustrative, based on typical chemical shifts for similar compounds. Actual values can vary with solvent and temperature.

Nucleus Typical Chemical Shift (ppm) for 2-O-Methyl-alpha-D-xylopyranoside Key Correlation in HMBC Spectrum
¹H
H1 ~4.8 -
H2 ~3.5 Correlates with C1, C3, C(OCH₃)
H3 ~3.7 -
H4 ~3.8 -
H5 ~3.4, ~4.1 -
OCH₃ (at C2) ~3.5 (singlet) Correlates with C2
¹³C
C1 ~98 -
C2 ~82 -
C3 ~74 -
C4 ~70 -
C5 ~62 -

Mass Spectrometry (MS) Applications in the Identification and Quantification of 2-O-Methyl-alpha-D-xylopyranose

Mass spectrometry is indispensable for both confirming the identity and quantifying the amount of this compound. The technique is often coupled with a chromatographic separation step, such as Gas Chromatography (GC) or Liquid Chromatography (LC).

For identification, GC-MS is commonly employed, typically after chemical derivatization (e.g., silylation or acetylation) to increase the volatility of the sugar. The resulting electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint. Predicted GC-MS spectra for related methylated sugars show distinct fragmentation pathways that can be used as a guide for identification. hmdb.ca

For sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov Techniques like Multiple Reaction Monitoring (MRM) allow for the precise measurement of the analyte even in complex matrices. In an MRM experiment, a specific precursor ion corresponding to the protonated or adducted molecule is selected and fragmented, and a specific product ion is monitored. This high specificity is crucial for distinguishing between isomers, which may have identical masses but produce different fragment ions. nih.gov Isotope labeling studies, where an isotope like ¹⁸O is incorporated into the xylopyranoside molecule, can also utilize mass spectrometry to determine the level of enrichment. nih.gov

Table 2: Mass Spectrometry Techniques for the Analysis of this compound

Technique Application Common Derivatization Key Advantages
GC-MS Identification Silylation (e.g., with TMS) or Acetylation Provides reproducible fragmentation patterns for library matching.
LC-MS/MS (MRM) Quantification None required, but can be used High sensitivity and specificity; suitable for complex samples. nih.govnih.gov
High-Resolution MS Formula Determination None required Provides highly accurate mass measurement to confirm elemental composition.

| Isotope Ratio MS | Isotopic Labeling Studies | Varies | Precisely determines the incorporation of stable isotopes (e.g., ¹³C, ¹⁸O). nih.gov |

Chromatographic Techniques for the Isolation and Purity Assessment of this compound Isomers

The isolation of this compound from a mixture containing other isomers (e.g., 3-O-methyl, 4-O-methyl, or the β-anomer) requires high-resolution chromatographic methods. The choice of technique depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for this purpose. For analytical separations, Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating highly polar carbohydrates. nih.gov For preparative isolation and the separation of anomers or other stereoisomers, chiral chromatography is particularly effective. Columns such as Chiralpak AD-H have been successfully used to separate the anomers (α and β) and enantiomers (D and L) of various underivatized monosaccharides, including xylose. researchgate.net

Gas Chromatography (GC), following derivatization to increase volatility, can also provide excellent separation of sugar isomers. The high efficiency of capillary GC columns allows for the resolution of closely related compounds, and its coupling with mass spectrometry (GC-MS) aids in peak identification. nih.gov

Table 3: Chromatographic Methods for Isomer Separation and Purity Assessment

Method Stationary Phase Example Mobile Phase Example Application
HPLC (Chiral) Chiralpak AD-H (amylose derivative) Acetonitrile/Water Separation of anomers (α/β) and other stereoisomers. researchgate.net
HPLC (HILIC) Amide or silica-based High organic content (e.g., Acetonitrile) with aqueous buffer Separation of polar isomers in analytical quantification. nih.gov

| GC | Phenyl methyl polysiloxane capillary column | Helium (carrier gas) | Purity assessment of volatile derivatives; high-resolution separation. |

Advanced Conformational Analysis of this compound

Understanding the three-dimensional conformation of this compound is crucial as it dictates its biological activity and physical properties. This is achieved through a combination of computational modeling and experimental crystallographic studies on related structures.

Computational chemistry provides powerful insights into the conformational preferences and dynamic behavior of xylopyranose structures. Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the potential energy surfaces of the molecule. scispace.comchemrxiv.org These calculations can determine the relative energies of different chair (e.g., ⁴C₁) and boat conformations, predict geometric parameters, and model the effects of substituents on the ring structure. physchemres.org

Molecular Dynamics (MD) simulations are used to model the behavior of the molecule over time in a simulated environment, such as in an aqueous solution. mdpi.com Using force fields specifically parameterized for carbohydrates (e.g., GLYCAM), MD simulations can reveal the flexibility of the pyranose ring, the preferred orientations of hydroxyl and methyl groups, and the dynamics of hydrogen bonding with solvent molecules. nih.govnih.gov These simulations provide a dynamic picture that complements the static information from other methods.

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and crystal packing interactions. While a crystal structure for this compound itself may not be widely published, extensive data exists for closely related compounds.

For instance, the crystal structure of methyl 2-O-methyl-alpha-D-glucopyranoside, an epimer of the target compound, has been determined, providing a strong model for its likely conformation and hydrogen bonding patterns. universityofgalway.ie Similarly, the structures of xylose itself and oligosaccharides containing a terminal α-D-xylopyranoside unit have been solved, confirming the preference for the ⁴C₁ chair conformation. nih.govresearchgate.netacs.org These studies reveal detailed information about the intramolecular and intermolecular hydrogen bonds that stabilize the crystal lattice. By analyzing these related structures, one can confidently infer the key structural features of this compound.

Table 4: Representative Crystallographic Data for a Related Xylose-Containing Structure (Methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside) nih.gov

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.52 Å, b = 15.10 Å, c = 18.21 Å
Conformation of Xylose Ring ⁴C₁ (Chair)

| Key Feature | The structure is stabilized by an extensive network of intermolecular hydrogen bonds involving water molecules. |

Biological Implications and Occurrence of 2 O Methyl Alpha D Xylopyranose Containing Glycans

Natural Abundance and Distribution in Biopolymers

2-O-Methyl-alpha-D-xylopyranose is a known constituent of plant hemicelluloses, which are complex polysaccharides that, along with cellulose (B213188) and lignin (B12514952), form the structural framework of plant cell walls. researchgate.netwikipedia.orgnih.gov Specifically, this methylated sugar is found within the structure of xylans and glucuronoxylans. researchgate.netwikipedia.org

Xylans are a major component of hemicellulose and are characterized by a backbone of β-1,4-linked D-xylopyranose residues. nih.govnih.gov These backbones can be substituted with various side chains, including glucuronic acid and its methylated form, 4-O-methylglucuronic acid. nih.govnih.gov In many hardwood species, the hemicellulose is predominantly composed of 4-O-methyl-D-glucurono-D-xylan (MGX). wikipedia.org For instance, the hemicellulose of white elm (Ulmus americana) contains a linear xylan (B1165943) chain where approximately every seventh xylopyranose residue is substituted at the C-2 position with a single terminal side chain of 4-O-methyl-D-glucuronic acid. researchgate.net Hydrolysis of methylated hemicellulose from white birch (Betula papyrifera) has also yielded 2-O-methyl-D-xylose among other methylated sugars. researchgate.net

Glucuronoxylans are a type of xylan that contains glucuronic acid or its 4-O-methylated derivative as side chains attached to the main xylose backbone. wikipedia.orgnih.gov In eudicotyledonous plants, 4-O-methyl glucuronoxylan is a principal component of the secondary cell walls. nih.govresearchgate.net An unusual heteroxylan has been isolated from the wood of Eucalyptus globulus that contains a backbone of (1→4)-linked β-D-xylopyranosyl residues branched at the O-2 position by short side chains, including terminal 4-O-methyl-α-D-glucuronic acid. nih.gov

The table below summarizes the presence of this compound and related methylated sugars in various plant hemicelluloses.

Plant SourceHemicellulose TypeKey Findings
White Elm (Ulmus americana)GlucuronoxylanContains a linear xylan backbone with 4-O-methyl-D-glucuronic acid side chains attached to the C-2 position of xylose residues. researchgate.netcdnsciencepub.com
White Birch (Betula papyrifera)GlucuronoxylanHydrolysis of its methylated hemicellulose yields 2-O- and 3-O-methyl-D-xylose. researchgate.net
Hardwoods (general)GlucuronoxylanThe primary hemicellulose component is often 4-O-methyl-D-glucurono-D-xylan (MGX). wikipedia.org
Eucalyptus globulusHeteroxylanPossesses a xylan backbone with side chains at the O-2 position containing 4-O-methyl-α-D-glucuronic acid. nih.gov
Barley HuskArabinoxylanThe xylan backbone is substituted at the O-2 position with 4-O-methylglucuronic acid. researchgate.net

While less common than in plants, O-methylation of sugars, including xylose, also occurs in microorganisms and fungi. nih.gov In certain fungi, glycans decorated with 2-O-Me-Man residues have been shown to react with rabbit IgG antibodies, and the removal of these methylated mannose residues abolishes this antigenicity. nih.gov The presence of methylated sugars in microbial and fungal glycans suggests a role in modulating interactions with the host immune system or other biological recognition events. However, a clear functional determination for this methylation is often still under investigation. nih.gov

Functional Role of O-Methylation on Xylopyranose within Glycoconjugates

The methylation of xylopyranose and other sugar residues within glycoconjugates has significant functional implications, affecting both the physical properties of the glycan and its biological activity. nih.govnih.gov

The methylation of glycans can play a crucial role in molecular recognition processes. nih.govnih.gov The addition of a methyl group can either create or mask epitopes recognized by proteins such as enzymes or antibodies. nih.gov For instance, the antigenicity of certain fungal glycans is dependent on the presence of terminal 2-O-Me-Man residues. nih.gov

In the context of plant cell walls, the methylation of glucuronic acid residues in xylan is critical for the substrate discrimination of certain enzymes. nih.gov For example, a specific α-glucuronidase from Bacillus halodurans only acts on oligosaccharides containing a 4-O-methyl-α-D-glucuronic acid side chain and not on those with an unmethylated glucuronic acid. nih.gov This suggests that the methyl group is a key recognition element for the enzyme. nih.gov The ability to selectively modify polysaccharide O-methylation could therefore provide a way to modulate biopolymer interactions within the plant cell wall. nih.gov

The table below details research findings on the functional roles of O-methylation in glycoconjugates.

Organism/SystemGlycanFunctional Role of O-Methylation
Various FungiMannose-containing glycansThe presence of 2-O-Me-Man residues is critical for recognition by rabbit IgG antibodies. nih.gov
Bacillus haloduransGlucuronoxylanThe 4-O-methyl group on glucuronic acid is essential for recognition and cleavage by a specific α-glucuronidase. nih.gov
Plants (general)GlucuronoxylanO-methylation of glucuronic acid is thought to establish key structural features of secondary cell walls. nih.gov

Biosynthetic Pathways Leading to this compound Residues

The biosynthesis of methylated sugars involves the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the sugar residue. nih.gov In plants, this process is catalyzed by a family of O-methyltransferases (OMTs). nih.gov

Recently, a glucuronoxylan methyltransferase (GXMT) has been identified in Arabidopsis that is responsible for the 4-O-methylation of glucuronic acid residues attached to the xylan backbone. nih.govresearchgate.net This enzyme, a member of the DUF579 protein family, is located in the Golgi apparatus and specifically transfers a methyl group from SAM to the O-4 position of α-D-glucopyranosyluronic acid residues that are linked to the O-2 position of the xylan backbone. researchgate.net The enzyme requires Co2+ for optimal activity in vitro. researchgate.net While this discovery elucidates the pathway for 4-O-methylation of glucuronic acid side chains, the specific enzymes responsible for the direct 2-O-methylation of the xylopyranose backbone units in plants have not been as clearly characterized. It is plausible that other members of the extensive DUF579 family or other as-yet-unidentified O-methyltransferases are involved in this process. nih.gov

The general mechanism for enzymatic methylation of carbohydrates involves the binding of the polysaccharide substrate and the SAM co-substrate to the active site of the methyltransferase, followed by the nucleophilic attack of a hydroxyl group of the sugar on the methyl group of SAM, leading to the formation of the methylated sugar and S-adenosyl-L-homocysteine.

Enzymatic Transformations and Biodegradation Research Involving 2 O Methyl Alpha D Xylopyranose

Enzymes Interacting with 2-O-Methyl-alpha-D-xylopyranose Units

The enzymatic processing of xylan (B1165943) decorated with methyl groups involves a suite of enzymes, primarily glycoside hydrolases that cleave the polysaccharide backbone and putative methyltransferases that may be involved in its synthesis.

The complete enzymatic degradation of complex xylans requires the action of a variety of enzymes, including endo-β-1,4-xylanases and β-xylosidases, which belong to several glycoside hydrolase (GH) families such as GH5, GH7, GH8, GH10, GH11, and GH43. nih.gov The substitution pattern of the xylan chain significantly influences the specificity of these enzymes. For instance, GH11 xylanases are known to act on unsubstituted regions of arabinoxylan, whereas GH10 xylanases can cleave glycosidic bonds closer to substituted residues. nih.gov

Research into the structural basis of substrate recognition has provided insights into how these enzymes accommodate methylated side chains. A notable example is the GH10 xylanase from Cellvibrio mixtus (CmXyn10B), which is highly active on various decorated xylans. Crystallographic studies of this enzyme in complex with decorated xylooligosaccharides have revealed that the active site can accommodate substitutions on the xylose rings. Specifically, the solvent exposure of the O-2 position of xylose residues within certain subsites of the enzyme's active site is thought to allow for the binding of xylans containing α-1,2-linked 4-O-methyl-d-glucuronic acid side chains. capes.gov.br This structural feature suggests a mechanism by which glycoside hydrolases can recognize and process xylans containing methylated sugars, including those with 2-O-methylated xylose units.

The table below summarizes key glycoside hydrolase families involved in the degradation of xylan, which can contain methylated xylose units.

Glycoside Hydrolase FamilyPrimary ActivitySpecificity Notes
GH10 Endo-β-1,4-xylanaseCan cleave linkages near substituted residues; accommodates decorated xylooligosaccharides. nih.govcapes.gov.br
GH11 Endo-β-1,4-xylanasePreferentially hydrolyzes unsubstituted regions of xylan. nih.gov
GH43 β-xylosidase, ArabinofuranosidaseActs on small xylooligosaccharides; can possess multiple specificities. nih.gov
GH3 β-xylosidaseCan exhibit transglycosylation activity to synthesize alkyl xylosides. nih.gov

The biosynthesis of methylated sugars like this compound within the xylan structure is presumed to be catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the direct identification and characterization of a specific xylopyranose 2-O-methyltransferase remains an area of active investigation, research on related enzymes in plant cell wall biosynthesis offers significant insights.

In lignin (B12514952) biosynthesis, for example, OMTs play a crucial role in methylating hydroxycinnamic acid derivatives. nih.gov A novel multifunctional OMT, designated AEOMT, was discovered in loblolly pine. This enzyme can methylate both caffeic acid and caffeoyl-CoA, substrates for two different types of OMTs (CAOMTs and CCoAOMTs), indicating a broad substrate tolerance that could potentially extend to other cell wall components. nih.gov The existence of such enzymes highlights the biochemical pathways available in nature for the specific methylation of polysaccharide constituents. The identification of genes responsible for xylose metabolism, such as xylose reductase and xylitol (B92547) dehydrogenase in yeasts, has been achieved, but these are not methyltransferases. nih.gov The search for a dedicated xylopyranose methyltransferase continues, likely to be found through genome mining and characterization of enzymes from organisms known to produce methylated xylans.

Mechanistic Enzymology of this compound Cleavage or Formation

The enzymatic cleavage and formation of the glycosidic bond in this compound are governed by the mechanisms of glycoside hydrolases. These enzymes typically operate through one of two general mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry. Both mechanisms involve a pair of carboxylic acid residues in the active site that act as a nucleophile and a general acid/base catalyst. nih.gov

Cleavage (Hydrolysis): The cleavage of the glycosidic bond of a terminal 2-O-methyl-xylopyranose unit from a xylooligosaccharide would be catalyzed by a β-xylosidase. In a retaining mechanism, the reaction proceeds via a double displacement mechanism. The first step involves the formation of a covalent glycosyl-enzyme intermediate, followed by the hydrolysis of this intermediate by a water molecule.

Formation (Transglycosylation): The formation of methyl xylosides can be achieved enzymatically through transglycosylation, a reaction catalyzed by some retaining glycoside hydrolases. nih.gov This process is a variation of the hydrolytic mechanism where, after the formation of the glycosyl-enzyme intermediate, an alcohol (in this case, methanol, which would be derived from a donor molecule in a biological context) acts as the acceptor instead of water. nih.gov This results in the formation of a new glycosidic bond, yielding a methyl xyloside. The balance between hydrolysis and transglycosylation can be influenced by factors such as the concentration of the acceptor molecule and the pH of the reaction environment. nih.gov For instance, a rice β-xylosidase from the GH3 family has demonstrated the ability to produce methyl-xylosides from xylans in the presence of methanol. nih.gov

The table below outlines the key steps in the enzymatic cleavage and formation of the glycosidic bond in a methyl xyloside.

ProcessEnzyme TypeKey Mechanistic Steps
Cleavage Retaining β-xylosidase1. Formation of a covalent glycosyl-enzyme intermediate. 2. Hydrolysis of the intermediate by water. nih.gov
Formation Transglycosylating β-xylosidase1. Formation of a covalent glycosyl-enzyme intermediate from a donor substrate. 2. Attack by an alcohol acceptor on the intermediate to form a new glycosidic bond. nih.gov

Ecological and Industrial Relevance of Enzymatic Degradation Processes

The enzymatic degradation of hemicellulose, including methylated xylans, is of significant ecological and industrial importance. In nature, the breakdown of plant biomass by microorganisms is a fundamental part of the global carbon cycle. nih.gov This process relies on a diverse array of microbial enzymes that can deconstruct complex polysaccharides into simpler sugars for microbial metabolism. nih.govmicrobenotes.com

Ecological Relevance: In ecosystems such as forest soils and the rumen of herbivorous animals, bacteria and fungi produce a cocktail of enzymes to break down plant cell walls. nih.govnih.gov The ability to degrade decorated xylans is crucial for efficient nutrient cycling. Ruminant animals, for example, depend on their gut microbiota to ferment cellulose (B213188) and hemicellulose into volatile fatty acids, which are their primary energy source. nih.gov The presence of methyl and other side groups on xylan can hinder its degradation, making the enzymes that remove these groups or act on substituted sugars ecologically vital.

Industrial Relevance: The enzymatic hydrolysis of xylan is a cornerstone of several industrial processes.

Biofuel Production: The conversion of lignocellulosic biomass into biofuels like ethanol (B145695) requires the efficient breakdown of both cellulose and hemicellulose into fermentable sugars. asm.org Enzymes that can overcome the recalcitrance of xylan, including its methylated forms, are highly sought after to improve the economic viability of this process.

Pulp and Paper Industry: Xylanases are used to bleach wood pulp, reducing the need for harsh chemicals.

Food and Feed: Xylanases are used as additives in animal feed to improve the digestibility of plant-based ingredients for monogastric animals like poultry and swine. asm.org They are also used in the baking industry to improve dough properties.

Prebiotics Production: The controlled enzymatic hydrolysis of xylan can produce xylooligosaccharides (XOS), which are valuable prebiotics that promote the growth of beneficial gut bacteria. nih.govacs.org The efficient production and purification of XOS from raw lignocellulosic materials often require enzymes that can handle the structural heterogeneity of native xylan. acs.org

The removal of side groups like acetate (B1210297) and 4-O-methyl-glucuronic acid by accessory enzymes such as acetyl xylan esterases and α-glucuronidases is often a prerequisite for the complete hydrolysis of the xylan backbone by xylanases. asm.orgacs.org This highlights the industrial need for a comprehensive understanding and application of the full suite of xylanolytic enzymes.

Methodological Applications of 2 O Methyl Alpha D Xylopyranose in Advanced Research

Role in Methylation Analysis for Polysaccharide Linkage Determination

Methylation analysis is a powerful and widely used technique for determining the positions of glycosidic linkages in oligosaccharides and polysaccharides. nih.govnih.gov The fundamental principle of the method involves methylating all free hydroxyl (-OH) groups on the sugar residues within a polymer. The fully methylated polysaccharide is then hydrolyzed to break the glycosidic bonds, releasing partially methylated monosaccharides. These molecules are subsequently reduced to their corresponding alditols and acetylated, yielding Partially Methylated Alditol Acetates (PMAAs). amazonaws.com These derivatives are volatile and can be readily identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govamazonaws.com The positions of the O-acetyl groups correspond to the original linkage points in the polymer, while the O-methyl groups indicate positions that were originally free.

The compound 2-O-Methyl-alpha-D-xylopyranose plays a unique role in this context. It is generally not a product of standard methylation analysis on common xylans, as the C2 hydroxyl group would be methylated during the procedure. Instead, its significance arises when a polysaccharide is suspected of containing naturally occurring methylated sugar residues. The presence of 2-O-methyl-xylose detected after a simple acid hydrolysis (without permethylation) confirms it as a natural constituent of the polysaccharide.

Once its natural presence is established, methylation analysis is then performed on the entire polysaccharide to determine how this specific, pre-methylated unit is linked to its neighbors. The 2-O-methyl group remains intact, while the other free hydroxyls on the xylose ring and throughout the polysaccharide are methylated. The subsequent identification of the resulting PMAA reveals the linkage pattern of the native 2-O-methyl-xylose unit. For example, if a 2-O-methyl-xylose unit is linked to the polymer backbone at the C4 position, its C3 hydroxyl would be free. During methylation analysis, this C3 hydroxyl is methylated. After hydrolysis, reduction, and acetylation, the resulting PMAA would be 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol. The detection of this specific molecule by GC-MS serves as definitive evidence for a 4-linked 2-O-methyl-xylose residue in the original polysaccharide structure.

Table 1: Identification of Linkage Positions of a Native 2-O-Methyl-Xylose Residue via Methylation Analysis This table illustrates the expected PMAA derivatives from hypothetical linkage patterns of a 2-O-Methyl-xylopyranose unit within a polysaccharide.

Original Linkage of 2-O-Methyl-xylose UnitFree Hydroxyls Before AnalysisResulting Partially Methylated Alditol Acetate (B1210297) (PMAA) after Derivatization
Terminal (non-reducing end)C3, C41,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol
1,3-linkedC41,3,5-tri-O-acetyl-2,4-di-O-methyl-xylitol
1,4-linkedC31,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol
1,3,4-linked (branch point)None1,3,4,5-tetra-O-acetyl-2-O-methyl-xylitol

Utilization as a Model Compound for Glycosidase Substrate Specificity Studies

Glycoside hydrolases, or glycosidases, are enzymes that catalyze the cleavage of glycosidic bonds. nih.gov Their function is often highly specific to the type of sugar, the anomeric configuration (alpha or beta), and the linkage position. pnas.org To understand the precise mechanisms of these enzymes, researchers employ model substrates with specific chemical modifications. nih.gov this compound serves as an excellent model compound for probing the substrate specificity of alpha-xylosidases.

By comparing the rate of enzymatic hydrolysis of methyl-alpha-D-xylopyranoside with that of this compound, scientists can determine the importance of the C2 hydroxyl group for enzyme recognition and catalysis. There are two primary outcomes of such an experiment:

Inhibition or Reduced Activity : For many standard alpha-xylosidases, the bulky methyl group at the C2 position may cause steric hindrance within the enzyme's active site, preventing proper binding and/or catalysis. This finding would indicate that an un-substituted C2 hydroxyl is a critical recognition element for the enzyme.

Specific Recognition : In some cases, an enzyme may show a preference for the methylated substrate. This occurs in specialized glycosidases that have evolved to process naturally methylated polysaccharides. whiterose.ac.uk For instance, research on glycoside hydrolase family 139 (GH139) has shown that these enzymes specifically target 2-O-methylated fucose residues found in the complex plant polysaccharide rhamnogalacturonan-II. nih.gov The enzyme's active site is shaped to favorably accommodate the methyl group, making it a key determinant for substrate binding. nih.gov The use of this compound in similar assays could lead to the discovery of novel alpha-xylosidases with a specific affinity for 2-O-methylated xylans.

Table 2: Hypothetical Kinetic Data for an α-Xylosidase This table illustrates how kinetic parameters might differ when an enzyme is presented with a standard and a modified model substrate, revealing its specificity.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Interpretation
Methyl-α-D-xylopyranoside1.5503.33 x 104Standard substrate binding and turnover.
2-O-Methyl-α-D-xylopyranose>100<0.1<10The C2-methyl group severely hinders binding and/or catalysis, indicating the C2-OH is a key interaction site for this hypothetical enzyme.

Development of Research Probes and Analytical Standards in Glycochemistry

Beyond its role in specific analytical techniques, this compound is a valuable tool in the broader field of glycochemistry as both an analytical standard and a research probe.

As an analytical standard , a pure, well-characterized sample of this compound is essential. In chromatography, such as GC or HPLC, the retention time of an unknown peak can be compared to the standard for positive identification. researchgate.net Similarly, in mass spectrometry, the fragmentation pattern of the unknown can be matched against the standard's spectrum. Without such authentic standards, the unambiguous identification of naturally occurring methylated sugars in complex biological mixtures would be unreliable.

As a research probe , the compound can be modified to investigate biochemical systems.

Isotopic Labeling : The synthesis of this compound with stable isotopes (e.g., ¹³C in the methyl group or ¹⁸O in the pyranose ring) creates a tracer molecule. nih.gov This labeled probe can be introduced into cellular systems or enzymatic reactions to follow its metabolic fate, identify transport mechanisms, or elucidate reaction pathways without altering the chemical nature of the compound.

Future Directions and Interdisciplinary Research Frontiers for 2 O Methyl Alpha D Xylopyranose

Innovations in Targeted Synthesis and Derivatization

The precise and efficient synthesis of 2-O-Methyl-alpha-D-xylopyranose and its derivatives is fundamental to unlocking its full research potential. Traditional methods for the partial methylation of carbohydrates often rely on protection-deprotection sequences, which can be laborious and involve toxic reagents. researchgate.net Future innovations are geared towards more direct, regioselective, and sustainable synthetic routes.

Regioselective Methylation Strategies: Recent advances in catalytic site-selective alkylation of unprotected carbohydrates are paving the way for more efficient syntheses. researchgate.netnih.gov Organometallic, organoboron, and organic catalysts are being explored to achieve high regioselectivity, minimizing the need for complex protecting group manipulations. researchgate.net For instance, the use of stannylene acetal-mediated alkylation in a catalytic manner shows promise. researchgate.net Chemoenzymatic approaches, utilizing enzymes like methyltransferases, offer another avenue for the highly specific methylation of xylose. nih.govmdpi.com The development of engineered enzymes could allow for the direct and scalable production of this compound from D-xylose.

Derivatization for Functional Probes: The synthesis of derivatized forms of this compound is crucial for studying its biological interactions. The introduction of fluorophores, biotin (B1667282) tags, or photo-cross-linking agents can create powerful molecular probes. numberanalytics.com For example, fluorophore-tagged xylosides have been synthesized to prime and visualize glycosaminoglycan chain elongation. nih.gov Similar strategies can be applied to this compound to track its uptake, localization, and interaction with proteins and other cellular components. The derivatization of D-xylose with potassium thiocyanate (B1210189) to form a 1,3-oxazolidine-2-thione (B1225483) (OZT) group has been shown to be a versatile synthetic handle for creating functional polymers, a technique that could be adapted for 2-O-methylated xylose. frontiersin.org

Table 1: Comparison of Synthetic Approaches for Partially Methylated Carbohydrates

Method Advantages Disadvantages Key Research Findings
Protection-Deprotection Well-established, versatile Laborious, multi-step, use of toxic reagents Traditional method for synthesizing partially methylated sugars. researchgate.net
Catalytic Site-Selective Alkylation Direct, high regioselectivity, reduced waste Catalyst development is ongoing, can be sensitive to substrate Organometallic and organic catalysts show promise for selective methylation. researchgate.netnih.gov
Chemoenzymatic Synthesis High specificity, mild reaction conditions Enzyme availability and stability can be limiting Engineered methyltransferases could enable direct synthesis. nih.govmdpi.com
Derivatization with Functional Tags Enables biological studies (e.g., tracking, pull-downs) Can alter the biological activity of the parent molecule Fluorophore- and biotin-tagged xylosides are effective molecular probes. numberanalytics.comnih.gov

Advancements in Glycoanalytical Technologies for Detection and Quantitation

The accurate detection and quantification of this compound in complex biological samples are essential for understanding its distribution and function. Advancements in glycoanalytical technologies are providing the necessary sensitivity and specificity for these challenging analyses.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of monosaccharides after derivatization to volatile compounds, such as alditol acetates or trimethylsilyl (B98337) (TMS) ethers. nih.govshimadzu.comnumberanalytics.com A key challenge is the separation and distinction of isomeric methylated sugars. nih.gov The development of optimized derivatization protocols and specialized GC columns is improving the resolution of these isomers. nih.gov For instance, a rapid GC-MS procedure has been validated for the quantitative distinction between 3-O-methyl- and 4-O-methyl-hexoses, and similar principles can be applied to pentoses like xylose. nih.gov The use of two different analytical columns with different liquid phases can also enhance the separation and identification of a wide range of organic compounds, including methylated sugars. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates in solution. numberanalytics.com Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, TOCSY, HSQC, HMBC), are crucial for unambiguously identifying the position of the methyl group in this compound. frontiersin.orgresearchgate.net These methods provide detailed information about the connectivity of atoms within the molecule. researchgate.net Furthermore, NMR can be used to study the conformation and dynamics of the sugar, which can be influenced by the methyl group. nih.govnih.gov For example, 1D 1H,1H-NOESY experiments can provide insights into the spatial proximity of protons. nih.gov The development of new Karplus-type relationships for methylated sugars will further enhance the accuracy of conformational analysis. nih.gov

Liquid Chromatography (LC) and Other Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) offers another robust platform for the analysis of methylated sugars, particularly for non-volatile derivatives. Size-exclusion chromatography can be used to analyze the chain length of polysaccharides containing methylated units. nih.gov The development of specific monoclonal antibodies that recognize methyl glucuronoxylan epitopes suggests that antibody-based techniques could be developed for the specific detection of 2-O-methylated xylans. nih.gov

Table 2: Advanced Glycoanalytical Technologies for this compound

Technology Principle Applications Key Research Findings
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. Quantification in biological samples, linkage analysis. Optimized derivatization and chromatography can resolve isomers. nih.govnih.gov
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and conformational information. Structural elucidation, conformational analysis. 2D NMR techniques are essential for unambiguous identification. frontiersin.orgresearchgate.net
LC-MS Separation by liquid chromatography followed by mass spectrometric detection. Analysis of non-volatile derivatives, complex mixtures. Useful for analyzing derivatized monosaccharides and oligosaccharides.
Antibody-based Assays Use of specific antibodies to detect and quantify target molecules. Immunohistochemistry, ELISA. Monoclonal antibodies can recognize specific xylan (B1165943) modifications. nih.gov

Unraveling Complex Biological Roles in Host-Microbe Interactions and Plant Biology

The 2-O-methylation of xylose residues within xylan, a major component of plant cell walls, plays a critical and multifaceted role in both plant biology and the interactions between plants and microbes, as well as within the gut of animals that consume plant matter.

In Plant Biology: The structure of xylan, including the pattern and degree of its modifications, is crucial for the proper formation and function of plant cell walls. shimadzu.comresearchgate.net The even spacing of acetyl and 4-O-methyl glucuronic acid substitutions on the xylan backbone facilitates its binding to cellulose (B213188) microfibrils, contributing to the strength and integrity of the secondary cell wall. shimadzu.com The methylation of glucuronic acid on xylan is catalyzed by glucuronoxylan methyltransferases (GXMTs), which are located in the Golgi apparatus. nih.gov Alterations in xylan acetylation and methylation have been shown to impact plant growth and development, often leading to dwarfed phenotypes and collapsed xylem vessels. nih.gov This highlights the importance of these modifications in maintaining the structural integrity of vascular tissues. researchgate.net

In Host-Microbe Interactions: The plant cell wall is the first line of defense against microbial pathogens. The specific modifications of xylan, including 2-O-methylation, can influence the plant's susceptibility or resistance to infection. nih.govnih.gov Alterations in xylan acetylation have been shown to trigger defense responses in plants. nih.gov The presence of methyl groups on xylan can affect its degradation by microbial enzymes, thereby influencing the ability of pathogens to breach the cell wall. nih.gov

In the Gut Microbiome: Dietary xylans that are not digested by the host are fermented by the gut microbiota, serving as a prebiotic food source. nih.govresearchgate.net The structural features of xylan, including its methylation patterns, can influence which microbial species can effectively degrade it, thereby shaping the composition of the gut microbiome. ucr.edu Xylooligosaccharides (XOS) derived from xylan have been shown to have prebiotic effects, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.govhmdb.ca The specific structure of these XOS, which can include 2-O-methylated xylose residues, likely plays a role in their selective utilization by different microbes. Further research is needed to understand how 2-O-methylation of xylan specifically impacts the gut microbial ecosystem and host health.

Table 3: Biological Roles of 2-O-Methylation in Xylan

Biological Context Role of 2-O-Methylation Research Findings
Plant Cell Wall Structure Contributes to the proper interaction of xylan with cellulose, ensuring cell wall integrity. Evenly spaced modifications on the xylan backbone are critical for binding to cellulose. shimadzu.com
Plant Defense Influences susceptibility to pathogens by affecting cell wall degradability. Altered xylan acetylation can trigger plant immune responses. nih.gov
Gut Microbiome Modulation Shapes the composition and function of the gut microbiota by serving as a selective prebiotic. Xylan and its derivatives are fermented by gut microbes, with structural features influencing microbial utilization. nih.govresearchgate.net

Potential in Glycomaterials and Biofuel Research Applications

The unique properties conferred by the methyl group on this compound position it as a valuable building block for novel glycomaterials and a key consideration in the optimization of biofuel production from lignocellulosic biomass.

Glycomaterials: The incorporation of monosaccharides into polymers can create biodegradable and functional materials. nih.govacs.org The methylation of the xylose unit can influence the properties of these polymers, such as their hydrophobicity, solubility, and thermal stability. researchgate.net For example, xylose-derived monomers have been used to create a variety of polymers through techniques like ring-opening polymerization and acyclic diene metathesis (ADMET) polymerization. nih.govacs.orgnih.gov The derivatization of D-xylose has led to the development of functional poly(ester-thioethers) and solid polymer electrolytes. frontiersin.orgresearchgate.net The introduction of a 2-O-methyl group into these systems could further tailor their properties for specific applications in fields such as drug delivery, tissue engineering, and sustainable plastics. nih.gov

Biofuel Research: Lignocellulosic biomass, which is rich in xylan, is a promising feedstock for the production of second-generation biofuels. researchgate.netnih.gov However, the recalcitrance of the plant cell wall to enzymatic degradation is a major challenge. researchgate.netnih.gov The presence of modifications on xylan, including acetylation and methylation, can significantly impact this recalcitrance. nih.gov For instance, biomass lacking certain xylan decorations has shown reduced recalcitrance and is a superior feedstock for bioethanol production. researchgate.net Conversely, some modifications can hinder the access of hydrolytic enzymes to the polysaccharide backbone. jmb.or.kr Understanding how 2-O-methylation of xylan affects its enzymatic degradation is crucial for developing more efficient pretreatment and saccharification processes for biofuel production. nih.gov While the direct fermentation of methylated sugars to biofuels like ethanol (B145695) can be challenging for some microorganisms, hmdb.ca engineered microbes are being developed to convert a wider range of biomass-derived sugars. Furthermore, thermochemical conversion routes can process a variety of biomass components, including methylated sugars, into valuable platform chemicals and fuels. nih.gov

Table 4: Potential Applications of this compound

Application Area Potential Role Research Context
Glycomaterials As a modified building block to create biopolymers with tailored properties (e.g., hydrophobicity, degradability). Xylose is a versatile platform for creating sustainable polymers. nih.govacs.org
Biofuel Production Influences the recalcitrance of lignocellulosic biomass to enzymatic degradation. Xylan modifications affect the efficiency of converting biomass to biofuels. researchgate.netnih.gov
Prebiotics As a component of xylooligosaccharides that can selectively promote the growth of beneficial gut bacteria. Xylan-derived oligosaccharides have demonstrated prebiotic potential. nih.govhmdb.ca

Q & A

What are the optimal synthetic routes for 2-O-Methyl-alpha-D-xylopyranose, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer:
Synthesis typically involves regioselective methylation of D-xylose derivatives. A common approach uses protecting group strategies (e.g., benzylidene or acetyl groups) to shield hydroxyl groups, followed by selective deprotection and methylation. For example:

  • Step 1 : Protect C3 and C4 hydroxyls via benzylidene acetal formation under acidic conditions (e.g., p-TsOH in benzaldehyde) .
  • Step 2 : Methylate the free C2 hydroxyl using methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) in anhydrous DMF .
  • Step 3 : Deprotect benzylidene groups via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH).
    Critical Factors : Reaction temperature (<0°C for methylation minimizes side reactions) and solvent polarity (DMF enhances nucleophilicity of the hydroxyl group). Yield discrepancies (40–75%) often arise from incomplete protection/deprotection .

How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are essential:

  • NMR :
    • ¹H NMR : Look for characteristic methyl singlet at δ ~3.4 ppm (C2-OCH₃) and anomeric proton doublet (α-configuration) at δ ~5.1 ppm (J = 3–4 Hz) .
    • ¹³C NMR : Confirm methyl resonance at δ ~56–58 ppm and anomeric carbon at δ ~97–100 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; requires high-purity crystals grown via slow evaporation in MeOH/water .
  • HPLC : Use hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection (ELSD) to assess purity (>95%) .

What protecting group strategies are most effective for selective functionalization of this compound derivatives?

Methodological Answer:

  • Benzyl Groups : Stable under acidic/neutral conditions; removed via hydrogenolysis. Ideal for temporary protection during glycosylation .
  • Acetyl Groups : Labile under basic conditions (e.g., NaOMe/MeOH). Useful for stepwise deprotection in oligosaccharide synthesis .
  • Silyl Ethers (TBDMS) : Provide steric hindrance; cleaved with fluoride ions (e.g., TBAF). Suitable for regioselective modifications .
    Key Consideration : Compatibility with downstream reactions (e.g., glycosyl donors like trichloroacetimidates require inert protecting groups) .

Advanced Research Questions

How can contradictions in NMR data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies in anomeric proton coupling constants (J) or methyl group shifts may arise from:

  • Conformational Flexibility : Use variable-temperature NMR (VT-NMR) to assess ring puckering effects on J values .
  • Solvent Polarity : Compare D₂O vs. DMSO-d₆ to identify hydrogen-bonding interactions that shift proton resonances .
  • Stereochemical Impurities : Employ Mosher ester analysis or derivatization with chiral auxiliaries to confirm configuration .

How does this compound compare to analogous methylated pentoses (e.g., 3-O-Methyl-D-xylose) in glycosylation reactivity?

Methodological Answer:

  • Glycosyl Donor Efficiency : Compare activation energies via DFT calculations (e.g., using Gaussian software) for methylated vs. unmethylated derivatives. Methylation at C2 reduces steric hindrance, enhancing reactivity with acceptors like alcohols .
  • Experimental Validation : Conduct competing glycosylation assays under identical conditions (e.g., NIS/TfOH activation). Monitor yields via LC-MS .
    Data Interpretation : Lower reactivity in 3-O-methylated analogs is attributed to unfavorable transition-state conformations .

What mechanistic insights explain the stability of this compound under acidic hydrolysis?

Methodological Answer:

  • Kinetic Studies : Perform pH-rate profiling (e.g., 0.1–2.0 M HCl at 25–60°C) to determine activation energy (Eₐ). Compare to unmethylated D-xylose .
  • Computational Modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess the methyl group’s role in destabilizing oxocarbenium ion intermediates .
    Key Finding : Methylation at C2 increases resistance to acid hydrolysis by ~10-fold due to steric and electronic effects .

How can this compound be used to study carbohydrate-protein interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics with lectins (e.g., ConA or WGA) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with glycosidases .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., xylose isomerase) to resolve binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.